molecular formula C22H22N2OS2 B3011161 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-75-5

2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B3011161
CAS RN: 686771-75-5
M. Wt: 394.55
InChI Key: BFJXNCZMMQEJDN-UHFFFAOYSA-N
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Description

The compound "2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a thienopyrimidine derivative, a class of compounds known for their potential biological activities. Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been studied for various pharmacological properties, including their role as inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in the synthesis of DNA and cell proliferation .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves the cyclocondensation of suitable precursors. For example, a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to the compound , were synthesized through the cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . This method provides a regioselective approach to introduce various substituents at the 3 and 6 positions of the pyrimidine ring, which can significantly influence the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is crucial for their interaction with biological targets. For instance, the crystal structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was studied in different solvates, revealing how hydrogen bonding and π-π stacking interactions contribute to the stability and supramolecular architecture of these molecules . Such structural insights are valuable for understanding the binding interactions of thienopyrimidines with their target enzymes.

Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions that modify their structure and potentially their biological activity. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one resulted in polymorphic forms with different hydrogen bonding patterns, which could affect their pharmacokinetic properties . Additionally, a domino reaction involving a pyrimidinyl-pyrazole derivative with heterocyclic CH acids led to the cleavage of the substrate and the formation of new compounds, demonstrating the chemical versatility of the pyrimidine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines, such as their spectroscopic characteristics and electronic structure, are essential for their identification and for predicting their reactivity. Spectroscopic investigation using FT-IR and FT-Raman techniques, along with computational methods like density functional theory (DFT), can provide detailed information about the vibrational modes and electronic properties of these compounds . Molecular docking studies can also predict the potential inhibitory activity of thienopyrimidines against specific enzymes, which is valuable for drug design .

Scientific Research Applications

Nucleophilic Displacement in Pyrimidinones

The nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones has been explored for the synthesis of compounds with potential biological activities. This process allows for the introduction of amino groups and the formation of carbon-carbon bonds, demonstrating the compound's versatility in chemical transformations (Kikelj et al., 2010).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Certain derivatives of thieno[3,2-d]pyrimidine have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their promise in drug discovery for cancer therapy. These compounds demonstrate the scaffold's potential for high inhibitory activity against critical enzymes in nucleotide biosynthesis (Gangjee et al., 2008).

Hydrogen-Bonded Aggregations

Studies on cyanoacetylation of pyrimidines have shown the formation of hydrogen-bonded dimers, pi-stacked hydrogen-bonded chains, and hydrogen-bonded chains of edge-fused rings, highlighting the compound's utility in developing materials with specific molecular arrangements and properties (Trilleras et al., 2008).

Synthesis and Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity, with some compounds displaying potent anticancer activity. This research underscores the compound's relevance in developing new chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, showing the compound's potential in addressing microbial resistance and developing new antimicrobials (Abdel-rahman et al., 2002).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-14-5-8-18(9-6-14)24-21(25)20-19(10-11-26-20)23-22(24)27-13-17-12-15(2)4-7-16(17)3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJXNCZMMQEJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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